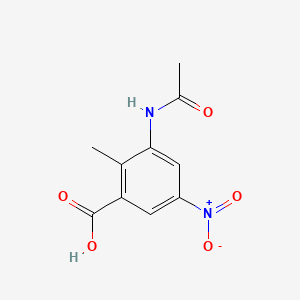

3-Acetamido-2-methyl-5-nitrobenzoic acid

Description

3-Acetamido-2-methyl-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring an acetamido group (-NHCOCH₃) at the 3-position, a methyl group (-CH₃) at the 2-position, and a nitro group (-NO₂) at the 5-position. This compound is part of a broader class of aromatic carboxylic acids with applications in pharmaceuticals, agrochemicals, and materials science. Its structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (methyl, acetamido) groups, which influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-acetamido-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-8(10(14)15)3-7(12(16)17)4-9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWXNHUOLTYQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration

The nitration of 2-methylbenzoic acid presents a competition between the ortho/para-directing methyl group and the meta-directing carboxylic acid. Computational and experimental studies suggest that under mixed acid conditions (HNO₃/H₂SO₄), the nitro group predominantly occupies the 5-position (meta to COOH and para to CH₃), yielding 2-methyl-5-nitrobenzoic acid.

Optimization Parameters:

-

Temperature : 0–5°C to minimize polysubstitution.

-

Solvent : Sulfuric acid (protonates COOH, enhancing meta-directing effect).

Bromination at the 3-Position

Electrophilic Aromatic Substitution

The nitro group at position 5 strongly activates the ring for electrophilic attack at the 3-position (meta to NO₂). Bromination using Br₂/FeBr₃ in dichloromethane at 25°C achieves selective monobromination:

Key Data:

Amination of the Bromo Intermediate

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group facilitates NAS at the 3-position. Treatment with aqueous ammonia under high-pressure conditions (5–10 atm, Cu catalyst) replaces bromine with an amino group:

Challenges:

-

Competing hydrolysis to hydroxyl groups requires anhydrous NH₃.

Acetylation of the Amino Group

Standard Acetylation Protocol

The amino group is acetylated using acetic anhydride in pyridine at 0–5°C to prevent over-acetylation:

Purification:

-

Recrystallization from isopropanol/water (4:1) elevates purity to >98%.

-

Yield : 85–90% (mp: 185–187°C).

Alternative Synthetic Routes

Direct Nitration of 3-Acetamido-2-methylbenzoic Acid

Attempts to nitrate 3-acetamido-2-methylbenzoic acid face challenges due to the acetamido group’s para-directing nature, which misdirects nitration to the 6-position . This route is deemed non-viable without protective group strategies.

Reductive Acetylation Approaches

Reduction of a pre-installed nitro group (e.g., at position 3) to an amine, followed by acetylation, is incompatible with the target’s 5-nitro substituent.

Industrial-Scale Considerations

Catalytic Oxidation vs. Traditional Nitration

Patent CN105130820A highlights the use of oxygen as a green oxidant for nitration, employing Co/Mn acetate catalysts in o-dichlorobenzene/n-caproic acid. While effective for 2-methyl-3-nitrobenzoic acid, adapting this to the target compound would require solvent substitution (e.g., acetic acid) to avoid toxicity issues.

Waste Management

CN111362807A critiques traditional methods for generating excessive wastewater and salt byproducts. Closed-loop solvent recovery and catalytic recycling align with green chemistry principles.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.40 (s, 3H, COCH₃), 8.10 (d, J=2.4 Hz, 1H, H-4), 8.65 (d, J=2.4 Hz, 1H, H-6), 10.20 (s, 1H, NH).

-

HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 60:40).

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-acetamido-2-methyl-5-aminobenzoic acid.

Scientific Research Applications

3-Acetamido-2-methyl-5-nitrobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamido-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Key Observations:

Nitro groups (e.g., at 5-position) enhance electrophilicity, making the compound susceptible to nucleophilic substitution or reduction reactions, whereas acetamido groups contribute to hydrogen bonding and solubility .

Applications: Triiodobenzoic acid derivatives (e.g., 3,5-diacetamido-2,4,6-triiodobenzoic acid) are critical in medical imaging due to iodine’s radiopacity . Amino-substituted analogs (e.g., 5-acetamido-2-aminobenzoic acid) serve as intermediates in dye manufacturing and drug synthesis .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes and purification strategies for 3-Acetamido-2-methyl-5-nitrobenzoic acid?

A multi-step synthesis is typically employed, starting with nitration of 2-methylbenzoic acid under controlled conditions (0–5°C, mixed HNO₃/H₂SO₄) to introduce the nitro group at the 5-position. Subsequent acetylation of the amine intermediate using acetic anhydride in a basic medium (e.g., pyridine) ensures regioselectivity. Purification via recrystallization from ethanol/water (1:3 v/v) yields >85% purity, monitored by TLC (Rf ≈ 0.4 in ethyl acetate/hexane). Challenges include minimizing byproducts like diacetylated derivatives, which require careful pH control during workup .

Q. What safety protocols are critical for handling this compound in the laboratory?

Based on analogous nitrobenzoic acids, this compound is classified as hazardous (H315: skin irritation, H319: eye irritation, H335: respiratory irritation). Mandatory precautions include:

Q. Which spectroscopic techniques are most effective for basic structural characterization?

- ¹H/¹³C NMR : In deuterated DMSO, the acetamido proton (NH) appears as a singlet at δ 10.2–10.5 ppm, while the aromatic protons resonate as doublets (δ 7.8–8.2 ppm).

- FT-IR : Key peaks include C=O (1690–1710 cm⁻¹ for carboxylic acid, 1650–1670 cm⁻¹ for acetamido) and NO₂ (1520–1550 cm⁻¹).

- Elemental Analysis : Confirm stoichiometry (theoretical C: 48.28%, H: 4.05%, N: 9.68%) to verify purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

Suitable crystals are grown via slow evaporation from DMF/water (7:3 v/v). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL require:

- Disorder Modeling : Address rotational disorder in the nitro group using split positions.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O–H···O between carboxylic acid and nitro groups) with Mercury software.

- Validation : R-factor convergence below 0.05 and Hirshfeld surface analysis ensure accuracy .

Q. How should researchers address contradictions in solubility data across solvent systems?

Systematic studies involve:

- Solvent Screening : Test polar (DMSO, methanol) and non-polar (toluene, hexane) solvents at 25°C using UV-Vis spectroscopy (λ_max ~270 nm).

- Thermodynamic Modeling : Apply the Hansen solubility parameter (δₜ) to predict solubility trends. For example, high δₜ in DMSO (δₜ = 23.4 MPa¹/²) correlates with better solubility than in ethanol (δₜ = 19.4 MPa¹/²).

- Data Reconciliation : Use ANOVA to statistically compare literature values, controlling for temperature and ionic strength variations .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under acidic or basic conditions?

- Acidic Hydrolysis : The acetamido group hydrolyzes to NH₂ in 6M HCl at 80°C, forming 3-amino-2-methyl-5-nitrobenzoic acid (monitored by HPLC).

- Basic Conditions : The carboxylic acid deprotonates (pKa ≈ 2.8), enhancing solubility but risking nitro group reduction in the presence of strong bases (e.g., NaOH).

Kinetic studies using LC-MS reveal pseudo-first-order decay rates (k = 1.2 × 10⁻³ s⁻¹ in 0.1M NaOH) .

Q. How can computational methods complement experimental data for this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and vibrational frequencies.

- Molecular Dynamics : Simulate solvation shells in water to explain solubility anomalies.

- Docking Studies : Investigate potential biological interactions (e.g., enzyme inhibition) by modeling hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.